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Compound of Interest

Compound Name: (+)-alpha-Terpineol

Cat. No.: B1204079 Get Quote

This document provides a comprehensive overview of the preliminary toxicological profile of

(+)-α-Terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various

plants. Widely used in fragrances, cosmetics, and as a flavoring agent, understanding its

toxicological properties is crucial for risk assessment and the development of safe applications.

This guide is intended for researchers, scientists, and drug development professionals, offering

a detailed summary of available data, experimental methodologies, and known mechanisms of

toxicity.

Executive Summary
Based on preliminary studies, (+)-α-Terpineol exhibits a low overall toxicity profile. Acute oral

and dermal toxicity are low, and it is not classified as a skin or respiratory sensitizer.[1][2] While

some studies indicate potential for reproductive and developmental toxicity at higher doses, it is

generally not considered mutagenic or carcinogenic.[2][3] Cytotoxic effects have been

observed, particularly against tumor cell lines, suggesting potential therapeutic applications.[4]

[5] Mechanistic studies have identified its interaction with key signaling pathways, including NF-

κB and AMPK/mTOR/SREBP-1, which are involved in inflammation, cell survival, and

metabolism.[5][6]

Toxicological Endpoints
Acute Toxicity
The acute toxicity of α-Terpineol is considered low via oral and dermal routes of exposure.[3][7]
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Exposure Route Test Species Endpoint Value (mg/kg) Source

Oral Rat LD50 2,830 - 5,170 [3][7][8]

Oral Rat
LD50 (for α/β-

terpineol mixture)
4,300 [1][3]

Oral Mouse LD50 2,830 [7]

Dermal Rabbit LD50 >3,000 [3]

Dermal Rat LD50 >2,000 - >5,000 [1][2][8]

Intramuscular Mouse LD50 2,000 [7][9]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Repeated-Dose and Sub-Chronic Toxicity
Studies on repeated exposure suggest a low level of toxicity. Effects observed in a 14-day oral

study, such as decreased food intake and increased cholesterol, occurred at the limit dose.[3]

Longer-duration studies have shown fewer effects.[3]
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Study

Duration
Test Species

Dose Levels

(mg/kg/day)
Key Findings

NOAEL

(mg/kg/day)
Source

14-Day Rat (Oral) Limit dose

Decreased

food intake,

increased

cholesterol,

and

triacylglycerol

.

Not

established
[3]

28-Day Rat (Oral)
0, 75, 150,

300

Reduced

body weight,

impaired

motor

coordination,

decreased

sperm

parameters,

histopathologi

cal changes

in lungs and

spleen.

<75 [10][11]

20-Week

Rat (Oral, α-

terpenyl

acetate)

up to 400

No adverse

effects

observed.

400

(equivalent to

314 of α-

terpineol)

[3]

90-Day

Rat

(Inhalation of

cigarette

smoke

containing α-

terpineol)

up to 19 ppm

Did not

increase the

overall

toxicity of

cigarette

smoke.

Not

established
[12]

NOAEL: No Observed Adverse Effect Level. The highest exposure level at which there are no

biologically significant increases in the frequency or severity of adverse effects.
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Genotoxicity and Mutagenicity
Overall, α-Terpineol shows a low concern for genotoxicity or mutagenicity.[3] It has produced

negative results in most Ames tests and in mammalian genotoxicity assays.[3] However, some

studies have noted clastogenic effects at higher concentrations in specific cell systems.[13]
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Assay Type Test System
Concentratio

n/Dose

Metabolic

Activation

(S9)

Result Source

Ames Test

S.

typhimurium

(TA98,

TA100,

TA1535,

TA1537,

TA1538)

Up to 10,000

µ g/plate

With and

Without
Negative [3][12]

Ames Test

S.

typhimurium

(TA102)

Not specified
With and

Without

Weakly

Positive
[3]

Mammalian

Genotoxicity

Mouse

lymphoma

cells

Up to 300

ng/mL

With and

Without
Negative [3]

Comet Assay
Sarcoma 180

cells

100, 250, 500

µg/mL
-

Genotoxic

(DNA

fragmentation

)

[13]

Micronucleus

Test

Sarcoma 180

cells

100, 250, 500

µg/mL
-

Clastogenic

(increased

micronuclei)

[13]

Micronucleus

Test

Human

Lymphocytes
500 µg/mL -

Increased

micronuclei,

bridges, and

nuclear buds

[14][15]

Allium cepa

Test

Meristematic

cells

10, 50, 100

µg/mL
-

Cytotoxic and

Mutagenic

(bridges,

delayed

anaphases)

[14][15]
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Cytotoxicity
α-Terpineol has demonstrated cytotoxic effects, particularly against various cancer cell lines,

while showing less toxicity towards normal cells.[4][14] This selective cytotoxicity suggests its

potential as an anticancer agent.[4]

Cell Line Assay Type Endpoint Value Source

HeLa (Cervical

Cancer)
MTT IC50 12.46 µg/mL [16]

MCF-7 (Breast

Cancer)
MTT IC50 33.0 µg/mL [16]

B16-F10 (Murine

Melanoma)
MTT -

More cytotoxic

than to normal

macrophages

[14][15]

Sarcoma 180 Trypan Blue
Cell Viability

Reduction

50.9% at 100

µg/mL
[13]

Small Cell Lung

Carcinoma
Not specified -

Most sensitive

among 14

human tumor cell

lines

[5]

IC50: Half-maximal inhibitory concentration. A measure of the potency of a substance in

inhibiting a specific biological or biochemical function.

Reproductive and Developmental Toxicity
Recent studies have raised concerns about the reproductive toxicity of α-Terpineol in male rats

at higher doses.[17][18] Observed effects include decreased testosterone levels, azoospermia,

and histopathological changes in the testes and epididymis.[17][18] A combined repeated dose

with reproduction/developmental screening study found no adverse maternal or developmental

effects at doses up to 250 mg/kg/day.[3]

Mechanisms of Toxicity
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Preliminary research has begun to elucidate the molecular pathways through which α-Terpineol

exerts its biological and toxicological effects.

Inhibition of NF-κB Signaling Pathway
Studies have shown that α-Terpineol can act as a potential anticancer agent by suppressing

the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor

involved in inflammation, cell survival, and proliferation. By inhibiting the translocation of NF-κB

into the nucleus, α-Terpineol can down-regulate the expression of NF-κB target genes, leading

to cell cycle arrest and apoptosis in tumor cells.[5][19]

Cytoplasm Nucleus

TNF-α TNFRBinds IKK ComplexActivates IκBα

Phosphorylates
(leading to degradation)

p65 p65Translocation

p50 p50Translocation
α-Terpineol Inhibits

DNA
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Binds

Target Gene Expression
(e.g., IL-1β, IL1R1)

Promotes Transcription
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Caption: Inhibition of the NF-κB signaling pathway by α-Terpineol.

Modulation of AMPK/mTOR/SREBP-1 Pathway
α-Terpineol has been shown to induce fatty liver (hepatic steatosis) in mice by modulating the

AMP-activated protein kinase (AMPK) pathway.[6] It suppresses the phosphorylation of AMPK,

which in turn leads to the activation of the mTOR pathway and the sterol regulatory element-

binding protein-1 (SREBP-1).[6] SREBP-1 is a key transcription factor that promotes the

expression of genes involved in lipogenesis, leading to lipid accumulation in the liver.[6]
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Caption: α-Terpineol-induced fatty liver via the AMPK/mTOR/SREBP-1 pathway.

Experimental Protocols
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Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Below are summaries of common experimental protocols used in the assessment of α-

Terpineol.

General In Vivo Toxicity Testing Workflow

Study Design

Dose Formulation
& Administration

(e.g., Oral Gavage)

In-life Observations
(Clinical Signs, Body Weight,

Food Consumption)

Functional Tests
(e.g., Motor Activity,

FOB)

Terminal Procedures
(Necropsy, Organ Weights)

Sample Analysis
(Blood Chemistry, Histopathology,

Sperm Analysis)

Data Interpretation
& Reporting

Click to download full resolution via product page
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Caption: Generalized experimental workflow for in vivo toxicity studies.

In Vivo Reproductive Toxicity Study
Test System: Wistar rats (e.g., 6 males and 6 females per group).[18]

Vehicle: Corn oil.[10][11]

Administration: Daily oral gavage.[18]

Dose Levels: 0, 75, 150, and 300 mg/kg/day.[18]

Duration: The study may cover premating, mating, gestation, and lactation periods. For a 28-

day study, daily administration is performed for 28 consecutive days.[10]

Endpoints for Males: Body weight, food consumption, sperm parameters (count, motility,

morphology), testosterone levels, and histopathology of testes and epididymis.[17][18]

Endpoints for Females: Estrous cycle, mating behavior, fertility, gestation length, litter size,

and pup viability.[17]

Hormonal Analysis: Serum levels of hormones like testosterone and thyroxine (T4) are

measured.[17][18]

In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present.

Test System: Various human or animal cell lines (e.g., HeLa, MCF-7, B16-F10).[14][16]

Procedure:

Cells are seeded in 96-well plates and allowed to attach overnight.

Cells are treated with various concentrations of α-Terpineol (e.g., 50, 100, 200, and 400

µg/mL) for a specified duration (e.g., 72 hours).[14][15]
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MTT reagent is added to each well and incubated to allow for the formation of formazan

crystals by viable cells.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance is measured using a microplate reader, which is proportional to the

number of viable cells.

Data Analysis: The IC50 value is calculated, representing the concentration of α-Terpineol

that inhibits cell growth by 50%.

In Vitro Genotoxicity (Comet and Micronucleus Assays)
Test System: Human peripheral blood lymphocytes or other suitable cell lines (e.g., Sarcoma

180).[13][14]

Concentrations: A range of concentrations is tested (e.g., 100, 250, and 500 µg/mL).[15]

Comet Assay (Single Cell Gel Electrophoresis):

Cells are treated with α-Terpineol.

Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to

electrophoresis.

DNA is stained, and the "comet tail" (representing fragmented DNA) is visualized and

measured to quantify DNA damage.[15]

Cytokinesis-Block Micronucleus (CBMN) Assay:

Cells are treated with α-Terpineol.

Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

Cells are harvested, fixed, and stained.

The frequency of micronuclei (small nuclei that form due to chromosome fragments or

whole chromosomes left behind during cell division), nucleoplasmic bridges, and nuclear
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buds in binucleated cells is scored as an indicator of chromosomal damage and instability.

[13][15]

Conclusion
The available preliminary toxicological data indicate that (+)-α-Terpineol has a low order of

acute toxicity. The primary concerns identified in preliminary studies relate to potential

reproductive toxicity in males at high doses and the induction of fatty liver through the

AMPK/mTOR/SREBP-1 pathway.[6][17] Conversely, its selective cytotoxicity against cancer

cells and its ability to inhibit the pro-inflammatory NF-κB pathway highlight its therapeutic

potential.[5] Further comprehensive, long-term studies are necessary to establish a definitive

safety profile, including chronic toxicity, carcinogenicity, and detailed dose-response

characterization for reproductive effects, to fully support its use in various consumer and

pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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